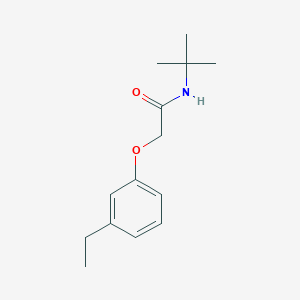
2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related acetamide compounds involves various strategies, including the use of primary compounds for novel derivatives. For instance, novel acetamides can be synthesized using specific phenols as primary compounds, undergoing reactions that lead to the formation of targeted acetamide structures (Yang Man-li, 2008). These syntheses are characterized by their steps, conditions, and the yields of the reactions, providing a foundation for understanding the synthesis of 2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically confirmed using techniques such as X-ray diffraction, spectroscopic methods (IR, NMR), and elemental analysis. For example, the crystal structure and spectroscopic characteristics of related compounds have been elucidated, confirming their molecular formulas and structural integrity (S. Geetha, R. Sribalan, S. Lakshmi, 2023). These analyses are crucial for confirming the expected structure of synthesized compounds, including this compound.
Chemical Reactions and Properties
Acetamide compounds participate in various chemical reactions, reflecting their reactivity and interaction with other chemical entities. The synthesis process often involves reactions such as alkylation, nitration, and esterification, leading to the formation of the desired acetamide compounds (Zhang Da-yang, 2004). Understanding these reactions provides insights into the chemical behavior and potential applications of this compound.
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are important for their practical applications. These properties are often determined through experimental studies, including the use of spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of similar compounds has been determined, revealing their crystallization in specific systems and providing information on their physical characteristics (Yonas Habtegiorghies Belay, H. Kinfe, A. Muller, 2012).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as their reactivity, stability, and interactions with other molecules, are crucial for their application in various fields. Studies on similar compounds have explored their binding affinities, reactivity towards specific reagents, and stability under different conditions (Ming-Rong Zhang et al., 2005). These insights are invaluable for understanding the chemical behavior of this compound and its potential applications.
Safety and Hazards
As with any chemical compound, the safety and hazards of “2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide” would depend on its specific physical and chemical properties. In general, handling of halogenated organic compounds requires appropriate safety precautions to prevent exposure and environmental release .
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-10-5-1-4-8-13(10)19-9-14(18)17-12-7-3-2-6-11(12)16/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTFITPNVOUFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5641524.png)
![(4R)-N-ethyl-4-[(pyridin-3-ylacetyl)amino]-1-(2-thienylmethyl)-L-prolinamide](/img/structure/B5641531.png)

![4-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5641546.png)

![3-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5641559.png)







